5-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound with a unique structure that includes a pyrazole ring, a thiadiazole ring, and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide under acidic conditions to form the intermediate 1,3,4-thiadiazole ring. This intermediate is then reacted with 2,2-difluoroethyl bromide in the presence of a base to introduce the difluoroethyl group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and have similar applications in medicinal chemistry.
1,3,4-thiadiazole derivatives: Compounds with the 1,3,4-thiadiazole ring are known for their diverse biological activities.
Uniqueness
5-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is unique due to the combination of the pyrazole and thiadiazole rings with the difluoroethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
5-[1-(2,2-difluoroethyl)-3-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N5S/c1-4-5(7-12-13-8(11)16-7)2-15(14-4)3-6(9)10/h2,6H,3H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOORCVPETHLGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN=C(S2)N)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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